4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition Bioactivity Profiling Structure–Activity Relationship

Procure 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916174-24-8) as an underexplored 7-azaindole kinase-hinge binder for unbiased panel screening or as a versatile synthetic intermediate for focused 4-aryl-pyrrolopyridine library generation. The C-4 ortho-ethoxyphenyl substituent occupies novel chemical space—no bioactivity data exist, ensuring no prior activity assumptions bias hit identification. The unsubstituted pyrrole NH and pyridine positions enable N-alkylation, halogenation, and cross-coupling for SAR exploration. Procure with acceptance that hit rates are unpredictable and confirmatory testing is required.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 916174-24-8
Cat. No. B12891356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
CAS916174-24-8
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=C3C=CNC3=NC=C2
InChIInChI=1S/C15H14N2O/c1-2-18-14-6-4-3-5-12(14)11-7-9-16-15-13(11)8-10-17-15/h3-10H,2H2,1H3,(H,16,17)
InChIKeyLBIYHASEFCLTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916174-24-8) – Structural Identity and Procurement Baseline


4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916174-24-8) is a heterocyclic compound belonging to the 1H-pyrrolo[2,3-b]pyridine class, characterized by a 7-azaindole core bearing a 2-ethoxyphenyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₅H₁₄N₂O, with a monoisotopic mass of 238.1106 g/mol and a calculated XLogP of 3.3 [1]. The pyrrolo[2,3-b]pyridine scaffold is a privileged kinase-hinge-binding motif widely exploited in medicinal chemistry for the development of ATP-competitive inhibitors targeting diverse kinases including JAK, CHK1, RAF, CDK, and BTK [2]. However, as of the available literature, no primary research paper, patent, or authoritative database has reported quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or selectivity profiling) specifically for CAS 916174-24-8, a critical limitation that must inform any procurement decision based on experimental performance expectations.

Why 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Substituted by Generic In-Class Analogs


Within the 1H-pyrrolo[2,3-b]pyridine chemical class, even minor positional isomerism or substituent variation can profoundly alter kinase selectivity, potency, and physicochemical properties. The substitution position on the phenyl ring (ortho- vs. meta- vs. para-ethoxyphenyl) and the attachment point on the pyrrolopyridine core (C-2 vs. C-3 vs. C-4) are well-established determinants of hinge-region binding orientation, DFG-motif interaction, and selectivity across the kinome [1]. Furthermore, the ethoxy group (–OCH₂CH₃) introduces distinct conformational flexibility, electronic character, and hydrogen-bond-accepting capacity compared to methoxy (–OCH₃), fluoro (–F), or unsubstituted phenyl analogs, meaning that pharmacokinetic parameters, metabolic stability, and off-target profiles cannot be extrapolated from close structural relatives without direct comparative data [2]. In the absence of compound-specific bioactivity measurements for CAS 916174-24-8, any assumption of functional equivalence to its positional isomers (e.g., 2-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, CAS 2095174-43-7) or to other 4-aryl-7-azaindoles would be scientifically unjustified and could result in failed experimental replication, wasted resources, or misleading structure–activity relationship (SAR) conclusions in drug discovery programs.

Quantitative Differentiation Evidence for 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Comparative Dataset


No Published Bioactivity Data Available for Target Compound – Essential Disclosure

A comprehensive search of primary literature, patents, BindingDB, ChEMBL, PubChem BioAssay, and vendor technical datasheets yields zero quantitative bioactivity entries for 4-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916174-24-8). No IC₅₀, Kᵢ, Kd, or EC₅₀ values are available in any publicly accessible database as of the search date [1]. This absence of data is itself a critical procurement consideration: the compound appears solely as a synthetic intermediate or catalog-listed screening compound without characterized biological activity. In contrast, numerous other 1H-pyrrolo[2,3-b]pyridine derivatives have well-documented kinase inhibition profiles. For instance, the 3-substituted sulfonylurea analogs reported by Ullah et al. demonstrated NPP1 inhibitory activity with IC₅₀ values ranging from 0.29 to 9.87 µM, and NPP3 inhibitory activity with IC₅₀ values ranging from 1.26 to >10 µM, while also showing antiproliferative effects against HT-29 (colon) and MDA-MB-231 (breast) cancer cell lines with GI₅₀ values as low as 0.67 µM [2]. The target compound lacks comparable characterization and therefore cannot be positioned relative to these benchmarks.

Kinase Inhibition Bioactivity Profiling Structure–Activity Relationship

Positional Isomerism Discrimination: 4-(2-Ethoxyphenyl) vs. 2-(4-Ethoxyphenyl) Substitution Patterns

4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916174-24-8) and its positional isomer 2-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2095174-43-7) share an identical molecular formula (C₁₅H₁₄N₂O, MW 238.28 g/mol) but differ critically in both the ethoxyphenyl substitution position on the phenyl ring (ortho-ethoxy vs. para-ethoxy) and the attachment point on the pyrrolopyridine core (C-4 vs. C-2) [1]. In the 7-azaindole scaffold, C-4 substitution directs the aryl group toward the solvent-exposed region and the ribose pocket of the ATP-binding site, whereas C-2 substitution orients the aryl moiety toward the hinge region and gatekeeper residue, fundamentally altering kinase selectivity profiles [2]. As demonstrated by structural analyses of PLK4-selective inhibitors, the substitution position on the 1H-pyrrolo[2,3-b]pyridine core directly determines which kinases are engaged and at what potency [3]. No direct head-to-head comparison of these two isomers has been published, meaning that activity data generated for CAS 2095174-43-7 cannot be extrapolated to CAS 916174-24-8 and vice versa.

Positional Isomerism Kinase Hinge Binding Selectivity Determinant

Ethoxy vs. Methoxy Substituent: Conformational and Electronic Differentiation

The 2-ethoxyphenyl substituent of CAS 916174-24-8 distinguishes this compound from more commonly studied 2-methoxyphenyl analogs in the pyrrolo[2,3-b]pyridine series. The ethoxy group introduces one additional rotatable bond compared to methoxy, increasing conformational flexibility and potentially affecting the entropic penalty upon target binding. The calculated XLogP of 3.3 for CAS 916174-24-8 [1] suggests moderate lipophilicity, which is approximately 0.5–0.8 log units higher than would be predicted for the corresponding 2-methoxyphenyl analog (estimated XLogP ≈ 2.5–2.8 based on fragment contributions). In the broader pyrrolo[2,3-b]pyridine kinase inhibitor literature, ethoxy-to-methoxy substitution has been shown to modulate both potency and metabolic stability: for example, in the optimization of JAK3-selective inhibitors, the ethoxy-containing derivatives demonstrated altered cytochrome P450 oxidative metabolism profiles compared to their methoxy counterparts, with implications for microsomal half-life and bioavailability [2]. While no direct comparative data exist for CAS 916174-24-8 specifically, this class-level SAR precedent indicates that procurement of the ethoxy variant over a methoxy analog should be driven by a hypothesis that the additional lipophilicity and conformational freedom confer a specific advantage for the intended target or application.

Substituent Effects Physicochemical Properties Metabolic Stability

Scaffold-Specific Kinase Selectivity Landscape: 7-Azaindole Core SAR Constraints

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold engages the kinase hinge region via bidentate hydrogen bonding: the pyrrole NH donates a hydrogen bond to the backbone carbonyl of the hinge residue, while the pyridine N accepts a hydrogen bond from the backbone NH. The C-4 position, where the 2-ethoxyphenyl group is attached in CAS 916174-24-8, projects substituents into the solvent-accessible region and can extend toward the ribose-binding pocket or the DFG-motif region depending on the kinase conformational state [1]. Published kinase profiling of structurally related 4-aryl-7-azaindoles reveals that C-4 substituents critically modulate selectivity across the kinome. For instance, the PLK4-selective inhibitors in the pyrrolo[2,3-b]pyridine series achieve selectivity through specific C-3 modifications, while C-4 aryl groups in GSK-3β inhibitors contribute to selectivity over 24 structurally similar kinases [2]. Additionally, CDK8-selective pyrrolo[2,3-b]pyridine derivatives have been identified with IC₅₀ values as low as 57 nM, demonstrating that scaffold optimization can achieve high target specificity [3]. For CAS 916174-24-8, the unsubstituted pyrrole ring (no C-2 or C-3 modification) and the ortho-ethoxyphenyl C-4 substituent represent a distinct chemotype whose kinase selectivity profile remains completely uncharacterized; it cannot be assumed to mirror any published 7-azaindole kinase inhibitor.

Kinase Profiling Selectivity 7-Azaindole SAR

BTK Kinase Patent Landscape: Structural Proximity Without Target Confirmation

A 2017 patent (US 2020/0062749 A1) discloses pyrrolo-aromatic heterocyclic compounds as BTK kinase inhibitors, with a generic Markush structure encompassing 4-aryl-1H-pyrrolo[2,3-b]pyridine derivatives [1]. The generic formula covers substitution patterns that could include 4-(2-ethoxyphenyl) variants, but CAS 916174-24-8 is not specifically exemplified, synthesized, or tested in this patent. The patent reports BTK inhibitory activity for exemplified compounds but provides no IC₅₀ or selectivity data for the 4-(2-ethoxyphenyl) substitution pattern. This patent proximity establishes potential relevance of the chemotype to BTK inhibition but provides no evidence that CAS 916174-24-8 itself possesses BTK inhibitory activity. Furthermore, other pyrrolo[2,3-b]pyridine patents cover CHK1 inhibition (US 2018/0179184), RAF kinase inhibition (US 2010/0063079), and JAK inhibition (US 9,206,188), demonstrating the broad kinase-targeting potential of the scaffold but also underscoring that target engagement is exquisitely dependent on the specific substitution pattern and cannot be inferred from patent scope alone [2].

BTK Inhibition Patent Activity Kinase Inhibitor Design

Antiproliferative Potential: Class-Level Evidence Without Compound-Specific Confirmation

Multiple pyrrolo[2,3-b]pyridine derivatives have demonstrated in vitro antiproliferative activity against human cancer cell lines. The sulfonylurea derivatives reported by Ullah et al. (2021) showed growth inhibition across HT-29 (colon), MDA-MB-231 (breast), and other cell lines with GI₅₀ values ranging from 0.67 to >100 µM, with the most potent compounds also inhibiting NPP1 and NPP3 ectonucleotidases implicated in tumor microenvironment modulation [1]. Additionally, pyrrolo[2,3-b]pyridine-based V600E B-RAF inhibitors such as compounds 34e and 35 demonstrated IC₅₀ values of 0.085 µM and 0.080 µM against the mutant kinase, respectively, and were tested across a panel of over 60 human cancer cell lines [2]. CAS 916174-24-8 has not been evaluated in any published antiproliferative assay, and its activity cannot be predicted from these class-level data because minor structural modifications in the pyrrolo[2,3-b]pyridine series frequently shift antiproliferative potency by orders of magnitude. The reported GI₅₀ range of 0.67 to >100 µM within a single congeneric series underscores the extreme sensitivity of cellular activity to substituent identity and position, reinforcing that CAS 916174-24-8 must be empirically tested before any claims of antiproliferative activity can be made.

Antiproliferative Activity Cancer Cell Lines NPP Inhibition

Evidence-Limited Application Scenarios for 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916174-24-8)


De Novo Kinase Screening Hit Identification

Given the complete absence of published bioactivity data, the most scientifically rigorous application for CAS 916174-24-8 is as a screening compound in a broad kinase panel or phenotypic screen where no prior activity assumptions are made. The 7-azaindole scaffold is a validated kinase hinge binder, and the C-4 ortho-ethoxyphenyl substitution represents underexplored chemical space. Procurement for this purpose requires acceptance that hit rates are unpredictable and that follow-up SAR exploration will be necessary [1].

Synthetic Chemistry Building Block for Derivatization

CAS 916174-24-8 can serve as a synthetic intermediate for generating focused libraries of 4-aryl-1H-pyrrolo[2,3-b]pyridine derivatives. The unsubstituted pyrrole NH and pyridine nitrogen positions provide handles for further functionalization (e.g., N-alkylation, C-2/C-3 halogenation, cross-coupling). Researchers intending to explore SAR around the 4-position aryl group may procure this compound as a starting material, with the understanding that the ethoxy group can be deprotected to phenol for further diversification [1].

Physicochemical Property Benchmarking Against Methoxy and Fluoro Analogs

For medicinal chemistry programs optimizing lipophilicity, solubility, and metabolic stability within a chemical series, CAS 916174-24-8 provides a reference data point for the ethoxy substituent. Its measured (or calculable) LogP, aqueous solubility, and microsomal stability can be compared against 2-methoxy, 4-fluoro, and unsubstituted phenyl analogs to inform substituent selection. This application requires procurement of multiple analogs for parallel experimental profiling [1].

Negative Control or Inactive Comparator Design

If structural analogs of CAS 916174-24-8 (e.g., C-2 or C-3 functionalized derivatives) demonstrate target-specific activity, this compound may be evaluated as a potential negative control, provided empirical testing confirms lack of activity at the target of interest. The absence of prior bioactivity data means that inactivity cannot be assumed; confirmatory testing in the assay of interest is required before deployment as a negative control [1].

Quote Request

Request a Quote for 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.